

Chemical structure and properties of 5-Hydroxysophorane

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Compound of Interest

Compound Name: 5-Hydroxysophorane

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5-Hydroxysophorane: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure and Properties of **5-Hydroxysophorane** for Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Hydroxysophorane is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of **5-Hydroxysophorane**. Drawing from available literature on this compound and structurally related flavonoids, this document outlines its likely anti-inflammatory and cytotoxic properties, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

5-Hydroxysophorane, a member of the flavanone class of compounds, possesses a characteristic chemical structure that contributes to its biological activity.^[1]

IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1][2]

Synonyms: Hydroxysophoranone, CHEBI:185708[1]

Chemical Formula: C₃₀H₃₆O₅[1][2]

The structure features a flavanone backbone with multiple hydroxyl and prenyl groups. The presence of these functional groups, particularly the prenyl chains, is often associated with enhanced bioactivity, including increased lipophilicity which can facilitate membrane permeability.

Table 1: Physicochemical Properties of **5-Hydroxysophoranone**

Property	Value	Source
Molecular Weight	476.6 g/mol	[1][2]
XLogP3-AA	8.2	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	5	[2]
Exact Mass	476.25627424 Da	[1][2]

Isolation and Synthesis

Isolation from Natural Sources

5-Hydroxysophoranone has been reported to be isolated from various plant species, most notably from the roots of *Sophora flavescens* and *Sophora tonkinensis*. The general methodology for its isolation from plant material is outlined below.

Experimental Protocol: Isolation of Flavonoids from *Sophora flavescens*

- Extraction: The dried and powdered roots of *Sophora flavescens* are extracted with a solvent such as 95% ethanol at room temperature. This process is typically repeated multiple times

to ensure maximum extraction of the desired compounds.

- **Concentration:** The combined extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture (e.g., chloroform-methanol) to separate the components based on their polarity.
- **Purification:** Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using techniques like recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure **5-Hydroxysophoranone**.

Note: This is a generalized protocol. Specific details may vary between different studies.

Diagram 1: General Workflow for Isolation of **5-Hydroxysophoranone**



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Caption: General workflow for the isolation of **5-Hydroxysophoranone** from plant sources.

Biological Activities and Mechanism of Action

While specific studies detailing the comprehensive biological activities of **5-Hydroxysophoranone** are limited, extensive research on structurally similar prenylated flavonoids suggests potent anti-inflammatory and cytotoxic effects.

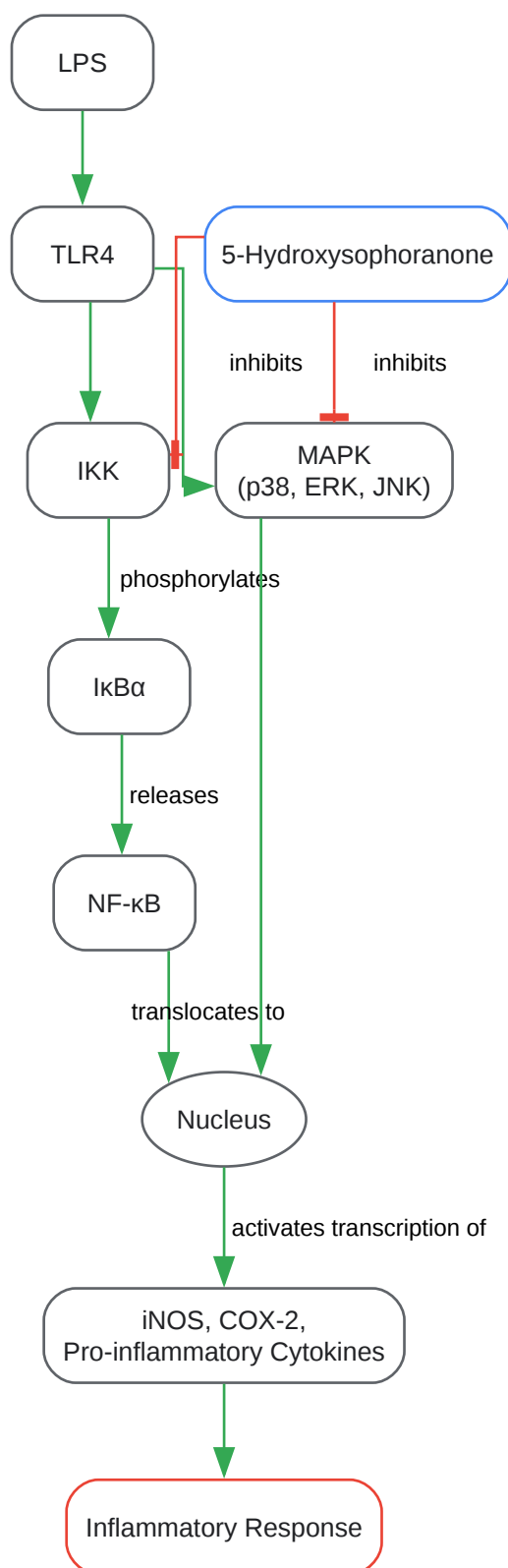
Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties. The proposed mechanism for **5-Hydroxysophoranone** involves the inhibition of key inflammatory mediators and signaling pathways.

Proposed Mechanism of Anti-inflammatory Action:

In inflammatory responses, macrophages, such as the RAW 264.7 cell line, are activated by stimuli like lipopolysaccharide (LPS). This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF- κ B) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is hypothesized that **5-Hydroxysophoranone** exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway of **5-Hydroxysophoranone**



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Caption: Proposed mechanism of **5-Hydroxysophoranone** in inhibiting the NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

- **Cell Culture:** Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- **Cell Viability Assay (MTT Assay):** To determine non-toxic concentrations, cells are treated with various concentrations of **5-Hydroxysophoranone** for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- **Nitric Oxide (NO) Production Assay:** Cells are pre-treated with non-toxic concentrations of **5-Hydroxysophoranone** for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
- **Measurement of Pro-inflammatory Cytokines:** The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Western Blot Analysis:** To investigate the effect on signaling pathways, cells are treated with **5-Hydroxysophoranone** and LPS for specific time points. Cell lysates are then prepared, and the protein expression levels of iNOS, COX-2, and phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK) are determined by Western blotting.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

Compound	Assay	Cell Line	IC ₅₀ Value (μM)	Source
2',3',5,7-Tetrahydroxyflavone	NO Production Inhibition	RAW 264.7	19.7	[3]
Luteolin	NO Production Inhibition	RAW 264.7	17.1	[3]

Note: IC₅₀ values for 5-Hydroxysophorane are not currently available in the public literature. The data presented is for structurally similar flavonoids to provide a reference for potential potency.

Cytotoxic Activity

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The prenyl groups on **5-Hydroxysophorane** may enhance its ability to induce apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with various concentrations of **5-Hydroxysophoranone** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Assay:** After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 3: Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines

Compound	Cell Line	IC ₅₀ Value (µg/mL)	Source
Prosopis juliflora leave extracts	MCF-7	18.17	[4]
Prosopis juliflora leave extracts	HepG2	33.1	[4]
Moringa oleifera seed essential oil	HeLa	422.8	[5]
Moringa oleifera seed essential oil	HepG2	751.9	[5]
Moringa oleifera seed essential oil	MCF-7	226.1	[5]

Note: IC₅₀ values for 5-Hydroxysophoranone are not currently available in the public literature. The data presented is for natural extracts containing various compounds and serves as a general reference.

Conclusion and Future Directions

5-Hydroxysophoranone is a promising natural product with a chemical structure that suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The methodologies and proposed mechanisms of action outlined in this guide, based on research into related flavonoids, provide a solid foundation for future investigations. Further studies are warranted to isolate larger quantities of **5-Hydroxysophoranone**, definitively elucidate its biological activities, and establish its specific quantitative efficacy

through rigorous in vitro and in vivo testing. Such research will be crucial in determining its potential for development as a novel therapeutic agent.

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